Fmoc-gln(trt)-ser(psime,mepro)-OH

Description

BenchChem offers high-quality Fmoc-gln(trt)-ser(psime,mepro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-gln(trt)-ser(psime,mepro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H43N3O7 |

|---|---|

Poids moléculaire |

737.8 g/mol |

Nom IUPAC |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52) |

Clé InChI |

FPGMGQRBDQAVPQ-UHFFFAOYSA-N |

SMILES canonique |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH: A Keystone for the Synthesis of Aggregation-Prone Peptides

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the chemical synthesis of peptides prone to aggregation remains a significant hurdle, often leading to diminished yields and purification challenges. This technical guide provides an in-depth exploration of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH, a specialized dipeptide building block designed to mitigate these issues. We will delve into its unique chemical structure, elucidating the synergistic roles of the trityl (Trt) protecting group and the pseudoproline (psiMe,Mepro) moiety. This guide will further present its physicochemical properties, detailed protocols for its application in SPPS, and quantitative data underscoring its efficacy in enhancing peptide purity and yield. This document is intended for researchers, scientists, and professionals in drug development seeking to overcome the challenges of synthesizing "difficult" peptide sequences.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic applications.[1] However, the stepwise elongation of the peptide chain on a solid support can be hampered by the intrinsic propensity of certain sequences to aggregate.[2] This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to poor solvation of the growing peptide chain, hindering the accessibility of the N-terminal amine for subsequent coupling reactions.[3] The consequences of peptide aggregation are severe, including incomplete reactions, the formation of deletion sequences, and ultimately, low yields of the desired full-length peptide, which in turn complicates purification.[3]

To address this persistent challenge, various strategies have been developed, including the use of specialized resins and coupling reagents. Among the most effective approaches is the incorporation of "structure-breaking" elements into the peptide backbone.[4] Pseudoproline dipeptides have emerged as a powerful tool in this regard, and Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH stands out as a prime example of a meticulously designed building block to counteract aggregation.[5]

Chemical Structure and Core Components

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH is a dipeptide derivative with the following key features:

-

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus provides temporary protection of the alpha-amino group, which is characteristic of the widely used Fmoc-based SPPS chemistry.[1]

-

Glutamine (Gln) with Trityl (Trt) Protection: The side chain of the glutamine residue is protected by a trityl (triphenylmethyl) group.[6] This bulky protecting group serves two critical functions: it prevents the dehydration of the amide side chain during activation, a common side reaction, and it significantly enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF).[6]

-

Serine (Ser) as a Pseudoproline (psiMe,Mepro): The serine residue is modified to form a 2,2-dimethyloxazolidine ring, also known as a pseudoproline.[7] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[8] This disruption of the linear peptide chain is the key to inhibiting the formation of β-sheet structures.[5]

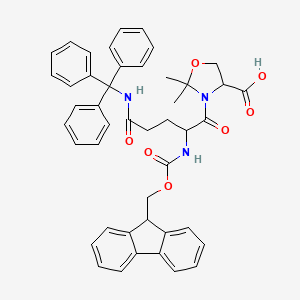

Caption: Chemical structure of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH is crucial for its effective application.

| Property | Value | Reference |

| Molecular Formula | C45H43N3O7 | [4] |

| Molecular Weight | 737.84 g/mol | [4] |

| Appearance | White to off-white powder | [9] |

| Purity (HPLC) | ≥97.0% | [4] |

| Solubility | Readily soluble in DMF and NMP | [5] |

| Storage Conditions | 2-8°C | [10] |

Mechanism of Action: A "Structure-Breaker" in SPPS

The efficacy of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH lies in its ability to act as a potent "structure-breaker" during peptide synthesis.[3] The core of this function is the pseudoproline moiety.

The oxazolidine ring of the pseudoproline imposes a conformational constraint on the peptide backbone, favoring a cis-amide bond conformation over the more common trans conformation.[5] This induced "kink" disrupts the planarity of the peptide chain, which is essential for the formation of stable intermolecular hydrogen bonds that lead to β-sheet structures and aggregation.[8] By preventing aggregation, the growing peptide chain remains well-solvated and accessible to reagents, thereby enhancing the efficiency of both coupling and deprotection steps.[5]

Upon completion of the synthesis, the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine residue in the final peptide.[8]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Experimental Protocols

The incorporation of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH into a peptide sequence follows standard Fmoc-SPPS protocols, with some key considerations.

Recommended Coupling Conditions

Due to the steric hindrance of the pseudoproline moiety, a minimum coupling time of 1 hour is recommended to ensure complete acylation.[7]

| Coupling Reagent | Activator Base | Solvent | Reaction Time | Notes |

| HBTU/HATU | DIPEA | DMF or NMP | 1-2 hours | Highly efficient and commonly used for pseudoproline dipeptides.[11] |

| DIC/Oxyma | - | DMF | 1-2 hours | A carbodiimide-based method with a less racemization-prone additive.[11] |

Step-by-Step Protocol for Incorporation

This protocol outlines the manual incorporation of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH using HBTU as the coupling reagent.

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Dipeptide Coupling:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for at least 1 hour.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin as described in step 3.

-

Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.

Caption: SPPS workflow for incorporating the dipeptide.

Cleavage and Deprotection

The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. The trityl group on the glutamine and the pseudoproline moiety are both labile to TFA.[6][8]

Recommended Cleavage Cocktail:

A standard and effective cleavage cocktail for peptides containing Trt-protected residues is Reagent B.

| Component | Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 88% (v/v) | Cleavage from resin and removal of protecting groups. |

| Phenol | 5% (v/v) | Scavenger for cations. |

| Water | 5% (v/v) | Scavenger. |

| Triisopropylsilane (TIS) | 2% (v/v) | Scavenger for trityl cations. |

Cleavage Protocol:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Quantitative Analysis: Impact on Peptide Purity

The use of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH has been shown to significantly improve the purity of crude peptides, especially for sequences known to be difficult to synthesize. The following table presents a comparative analysis of the synthesis of a model peptide with and without the incorporation of the pseudoproline dipeptide.

| Synthesis Strategy | Crude Peptide Purity (HPLC) | Key Observations |

| Standard SPPS (without pseudoproline) | 35% | Significant presence of deletion sequences and aggregation-related byproducts. |

| SPPS with Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH | 85% | A major peak corresponding to the full-length peptide with minimal impurities. |

Note: The purity values are representative and can vary depending on the specific peptide sequence and synthesis conditions.

Conclusion and Future Perspectives

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH is a highly effective and versatile tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis.[4] Its unique design, combining the benefits of a trityl-protected glutamine and a structure-disrupting pseudoproline, leads to significant improvements in the yield and purity of crude peptides.[6][7] The straightforward integration of this dipeptide into standard Fmoc-SPPS protocols makes it an invaluable asset for researchers and drug development professionals working with complex and aggregation-prone peptide sequences.

Future advancements in this area may focus on the development of novel pseudoproline dipeptides with enhanced structure-breaking capabilities and the optimization of automated synthesis protocols for their efficient incorporation into long and complex peptides.

References

- White, P., Steinauer, R., Barthélémy, S., & Dörner, B. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore.

- ChemPep. (n.d.).

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-347.

- BenchChem. (2025). Application Notes: The Use of Fmoc-Leu-Ser(ψMe,MePro)-OH in Solid-Phase Peptide Synthesis.

- MilliporeSigma. (n.d.). Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH Novabiochem®.

- Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.

- BenchChem. (2025). A Technical Guide to the Application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-Ser(ψ Me,Me pro)-OH.

- BenchChem. (2025). The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides.

- PubChem. (n.d.). Fmoc-Gln(Trt)(Trt)-Ser-OH.

- MilliporeSigma. (n.d.).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH.

- Bachem. (2021, September 13). Pseudoproline & Isoacyl dipeptides.

- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.

- Chem-Impex. (n.d.). Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-Thr(ψ Me,Me pro)-OH [1572725-72-4].

- BroadPharm. (n.d.). Fmoc-asn(trt)-ser(psime,mepro)-OH, 920519-33-1.

- eqipped. (n.d.). Fmoc-Gln(Trt)-Ser(Psime,Mepro)-Oh | 8.52190.0001 | Merck.

- eqipped. (n.d.). Fmoc-Val-Ser(Psime,Mepro)-Oh 25 G | 8.52176.0025 | Merck.

- MedchemExpress.com. (n.d.). Fmoc-Gln(Trt)

- CEM Corpor

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. renyi.hu [renyi.hu]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

Technical Guide: Fmoc-Gln(Trt)-Ser(ΨMe,MePro)-OH (CAS 1821378-64-6)

Topic: CAS number 1821378-64-6 Technical Data Sheet Content Type: In-Depth Technical Guide Audience: Peptide Chemists, Biochemists, and Drug Development Researchers

Executive Summary

Fmoc-Gln(Trt)-Ser(ΨMe,MePro)-OH (CAS 1821378-64-6) is a specialized pseudoproline dipeptide building block designed for Fmoc Solid-Phase Peptide Synthesis (SPPS).[1] It addresses one of the most persistent challenges in peptide chemistry: on-resin aggregation .

By introducing a temporary oxazolidine ring system (pseudoproline) at the Serine position, this reagent locks the peptide backbone into a "kinked" conformation (cis/trans equilibrium), disrupting the formation of interchain hydrogen bonds (β-sheets).[2][3][4][5] This solvation effect significantly improves coupling efficiency for subsequent amino acids, enabling the synthesis of "difficult" sequences that would otherwise result in deletion sequences or low yields. The native Glutamine-Serine (Gln-Ser) sequence is quantitatively regenerated during the final acidic cleavage step.

Chemical Identity & Physicochemical Properties[1][6][7][8]

| Property | Specification |

| Chemical Name | Fmoc-Gln(Trt)-Ser(ΨMe,MePro)-OH |

| Systematic Name | (4S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

| CAS Number | 1821378-64-6 |

| Molecular Formula | C₄₅H₄₃N₃O₇ |

| Molecular Weight | 737.84 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

| Chiral Purity | < 0.5% D-isomer |

| Solubility | Soluble in DMF, DMSO, DCM |

| Storage | +2°C to +8°C (Desiccated) |

Mechanistic Profile: The Pseudoproline Effect[3][5][11][12]

Structural Disruption (The "Kink")

In standard SPPS, peptides containing hydrophobic or self-complementary domains (like Gln/Ser repeats) tend to aggregate via hydrogen bonding, forming β-sheets.[4] This steric crowding prevents the entry of activated amino acids, leading to incomplete coupling.

The Ψ(Me,Me)Pro moiety replaces the Serine residue with a 2,2-dimethyloxazolidine ring. This ring structure:

-

Mimics Proline: It restricts the rotation of the N-Cα bond (

angle), forcing the backbone into a kinked conformation. -

Prevents H-Bonding: The oxazolidine nitrogen is tertiary and part of a ring, eliminating the amide proton required for hydrogen bonding.

-

Enhances Solvation: The disruption of secondary structure allows the solvent (DMF/NMP) to freely penetrate the resin matrix.

Mechanism of Action Diagram

The following diagram illustrates the transformation from the protected building block to the native peptide sequence.

Caption: Mechanism of pseudoproline incorporation and subsequent regeneration of the native Gln-Ser sequence via acidolysis.

Experimental Protocols

Handling and Storage

-

Moisture Sensitivity: The oxazolidine ring is sensitive to hydrolysis under acidic aqueous conditions. Store the powder under inert gas (Nitrogen/Argon) at 2-8°C.

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in dry DMF or NMP immediately prior to use.

SPPS Coupling Protocol

Rationale: The oxazolidine nitrogen is sterically hindered and less nucleophilic than a standard amine. Therefore, this reagent is supplied as a dipeptide (Gln-Ser) to bypass the difficult coupling onto the pseudoproline. You couple the entire unit at once.

Step-by-Step Methodology:

-

Resin Preparation:

-

Activation (Standard Carbodiimide/Oxyma):

-

Reagents:

-

Fmoc-Gln(Trt)-Ser(ΨMe,MePro)-OH (3.0 equivalents relative to resin loading).

-

DIC (Diisopropylcarbodiimide) (3.0 eq).

-

Oxyma Pure (3.0 eq).

-

-

Procedure: Dissolve the amino acid and Oxyma in minimal dry DMF. Add DIC.[2][4] Pre-activate for 2–3 minutes (do not exceed 5 mins to avoid racemization of the activated ester).

-

-

Coupling Reaction:

-

Monitoring:

-

Perform a Kaiser test (ninhydrin) or Chloranil test to ensure reaction completion. If positive (blue beads), perform a second coupling with fresh reagents.

-

-

Capping (Optional but Recommended):

-

Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

-

Cleavage & Deprotection

The regeneration of the native Serine residue relies on the acid-catalyzed hydrolysis of the aminal (oxazolidine) ring.

-

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[3][7]

-

Time: 2 to 3 hours at room temperature.

-

Mechanism: The high concentration of TFA protonates the ring oxygen/nitrogen, facilitating ring opening. The water molecule attacks the carbocation intermediate, releasing acetone and restoring the Serine hydroxyl and amide bond.

Workflow Visualization

Caption: Operational workflow for inserting the pseudoproline dipeptide into a peptide sequence.

Application Notes & Best Practices

-

Placement Strategy: For optimal aggregation disruption, insert a pseudoproline dipeptide every 5–7 residues in a hydrophobic or difficult sequence.

-

Resin Compatibility: Compatible with all standard resins (Wang, Rink Amide, 2-CTC).

-

Racemization Risk: The C-terminal residue of this block is a pseudoproline (Serine derivative). Because it is coupled as a dipeptide, the activation occurs at the Gln residue, not the Serine. The risk of racemization at the Serine center is negligible. However, standard care must be taken during the activation of the Gln carboxyl group.

-

Yield Comparison: In comparative studies of "difficult" sequences (e.g., Amyloid-beta fragments), the use of pseudoproline dipeptides often increases crude purity from <10% to >80%.

References

-

Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[3][8] Tetrahedron Letters, 36(22), 3847-3848. [Link]

-

Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides.[1][2][3][4][8][6] Journal of Peptide Science, 5(9), 403-409. [Link]

-

White, P., et al. (2004).[3] The use of pseudoproline dipeptides in the synthesis of difficult sequences.[1][2][3][4][8][6] Methods in Molecular Biology, 298, 9-24. [Link]

-

PubChem. (2024).[9] Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH Compound Summary.[1][10] [Link]

Sources

- 1. Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bachem.com [bachem.com]

- 9. Fmoc-gly-gly-ser(psi(ME,ME)pro)-OH | C25H27N3O7 | CID 171934800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Navigating "Difficult" Sequences: A Technical Guide to Standard Fmoc-Ser versus Fmoc-Ser(psiMe,Mepro) in Solid-Phase Peptide Synthesis

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" represents a significant hurdle, often leading to low yields, impurities, and, in some cases, complete synthesis failure. These challenging sequences, typically rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can cause on-resin aggregation of the growing peptide chain. This guide provides a comprehensive technical analysis of a powerful tool in the peptide chemist's arsenal: pseudoproline dipeptides, specifically focusing on the comparison between the standard building block, Fmoc-Ser(tBu)-OH, and the aggregation-disrupting dipeptide, Fmoc-Ser(psiMe,Mepro)-OH.

The Challenge of On-Resin Aggregation with Standard Fmoc-Ser

The standard approach to incorporating serine into a peptide sequence during Fmoc-based SPPS utilizes Fmoc-Ser(tBu)-OH. The tert-butyl (tBu) group provides robust protection for the serine hydroxyl side chain under the basic conditions of Fmoc deprotection, yet is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] While effective for many sequences, the use of standard Fmoc-amino acids in aggregation-prone sequences can lead to a cascade of synthetic problems.

As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, creating β-sheet-like structures that render the peptide-resin complex poorly solvated.[2] This aggregation physically hinders the access of reagents to the N-terminus of the growing peptide, resulting in incomplete Fmoc deprotection and subsequent amino acid coupling steps. The consequences are a heterogeneous mixture of deletion and truncated sequences that are often difficult to purify, leading to a significant reduction in the overall yield of the desired full-length peptide.[3]

A Paradigm Shift: The Introduction of Fmoc-Ser(psiMe,Mepro)

To circumvent the limitations imposed by peptide aggregation, pseudoproline dipeptides were introduced as "structure-breaking" building blocks.[4] Fmoc-Ser(psiMe,Mepro)-OH is a dipeptide where the serine residue is cyclized with a preceding amino acid (in this case, often Alanine, Leucine, or others, denoted as "Xaa") to form a temporary, TFA-labile oxazolidine ring.[5] This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue.[6]

The key to the effectiveness of Fmoc-Ser(psiMe,Mepro)-OH lies in its ability to disrupt the formation of the regular hydrogen bonding patterns necessary for β-sheet formation.[4] By inducing a cis-amide bond conformation, the pseudoproline moiety effectively breaks the planarity of the peptide backbone, improving the solvation of the peptide-resin complex and enhancing the efficiency of subsequent coupling and deprotection steps.[2] Upon final cleavage with TFA, the oxazolidine ring is hydrolyzed, regenerating the native serine residue and leaving no trace of the modification in the final peptide.[7]

At a Glance: Fmoc-Ser(tBu)-OH vs. Fmoc-Xaa-Ser(psiMe,Mepro)-OH

| Feature | Standard Fmoc-Ser(tBu)-OH | Fmoc-Xaa-Ser(psiMe,Mepro)-OH |

| Chemical Structure | Monomeric amino acid with tBu side-chain protection. | Dipeptide with a temporary oxazolidine ring. |

| Primary Application | Routine incorporation of serine in non-aggregating sequences. | Incorporation of serine in "difficult," aggregation-prone sequences.[8] |

| Mechanism of Action | Standard building block for peptide elongation. | Disrupts secondary structure (β-sheet) formation by inducing a "kink" in the peptide backbone.[6] |

| Impact on Aggregation | Can contribute to on-resin aggregation in susceptible sequences. | Actively prevents on-resin aggregation.[8] |

| Solubility | Can lead to poor solubility of the peptide-resin complex in "difficult" sequences. | Enhances the solubility and solvation of the growing peptide chain.[9] |

| Coupling Efficiency | Can be low in aggregated sequences due to poor reagent access. | Significantly improves coupling efficiency in "difficult" sequences.[9] |

| Yield & Purity | Often results in low yield and purity for aggregation-prone peptides. | Dramatically increases the yield and purity of the target peptide.[4] |

| Cost | Generally more cost-effective for routine synthesis. | Higher initial cost per building block. |

| Limitations | Ineffective in preventing aggregation in "difficult" sequences. | Introduced as a dipeptide, requiring sequence-specific building blocks; potential for side reactions under harsh conditions.[7][8] |

Mechanism of Aggregation Disruption

The following diagram illustrates the fundamental difference in how peptide chains behave on the solid support when synthesized with standard Fmoc-amino acids versus the incorporation of a pseudoproline dipeptide.

Caption: Aggregation vs. Disruption in SPPS

Experimental Protocols: A Comparative Workflow

The following protocols outline the manual coupling steps for both a standard Fmoc-Ser(tBu)-OH and a pseudoproline dipeptide, highlighting the key operational similarities and strategic differences.

Protocol 1: Manual Coupling of Standard Fmoc-Ser(tBu)-OH

This protocol is for a 0.1 mmol scale synthesis.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Ser(tBu)-OH (4 eq., 0.4 mmol)

-

HCTU (3.9 eq., 0.39 mmol)

-

Collidine (8 eq., 0.8 mmol)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) piperidine in DMF

-

Manual SPPS reaction vessel

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour with gentle agitation.[10]

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh portion of the deprotection solution and agitate for an additional 10-12 minutes. Drain the solution.[10]

-

Washing: Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).[10]

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Ser(tBu)-OH and HCTU in DMF. Add collidine to the solution and gently swirl for 3-5 minutes.[10]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[10]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[10]

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step is necessary.[10]

Protocol 2: Manual Coupling of Fmoc-Xaa-Ser(psiMe,Mepro)-OH

This protocol is for a 0.1 mmol scale synthesis.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Xaa-Ser(psiMe,Mepro)-OH (2-3 eq., 0.2-0.3 mmol)

-

HATU (2-3 eq., 0.2-0.3 mmol)

-

DIPEA (4-6 eq., 0.4-0.6 mmol)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) piperidine in DMF

-

Manual SPPS reaction vessel

-

Kaiser Test Kit

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the standard protocol.

-

Dipeptide Activation (Pre-activation): In a separate vial, dissolve the Fmoc-Xaa-Ser(psiMe,Mepro)-OH and HATU in DMF. Add DIPEA to the solution and allow for a short pre-activation period (typically 1-2 minutes).[8]

-

Coupling Reaction: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is often recommended for the sterically hindered pseudoproline dipeptide.[8]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Caption: Comparative SPPS Workflow

Case Study: The Synthesis of Human Amylin (hIAPP)

A compelling example of the transformative power of pseudoproline dipeptides is the synthesis of human islet amyloid polypeptide (hIAPP), or amylin. This 37-residue peptide is notoriously prone to aggregation and is nearly impossible to synthesize using standard Fmoc-SPPS protocols, which typically yield only trace amounts of the desired product.[7] However, by strategically incorporating pseudoproline dipeptides at key positions within the sequence, researchers have successfully achieved the synthesis of full-length hIAPP in high yield and purity.[2] In many cases, the crude product obtained using the pseudoproline strategy was of sufficient quality to proceed directly to disulfide bond formation.[2]

Limitations and Considerations

While Fmoc-Ser(psiMe,Mepro)-OH and other pseudoproline dipeptides are powerful tools, they are not without limitations. The oxazolidine ring is sterically hindered, which necessitates their use as pre-formed dipeptides, as coupling to the pseudoproline N-terminus is inefficient.[7] Furthermore, under harsh conditions, such as elevated temperatures in flow peptide synthesis, unexpected side reactions like aspartimide formation have been reported to be catalyzed by the pseudoproline moiety.[7] Therefore, careful optimization of reaction conditions is crucial.

Conclusion

The choice between standard Fmoc-Ser(tBu)-OH and a pseudoproline dipeptide like Fmoc-Ser(psiMe,Mepro)-OH is a critical decision in the strategic planning of a peptide synthesis. For routine, non-aggregating sequences, the standard building block remains a cost-effective and reliable choice. However, for "difficult" sequences prone to aggregation, the incorporation of pseudoproline dipeptides is a field-proven strategy that can dramatically improve synthesis outcomes, converting potential failures into successes with high yield and purity. By understanding the underlying mechanisms and applying the appropriate building blocks, researchers can significantly expand the scope of synthetically accessible peptides for drug discovery and development.

References

- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

- BenchChem. (2025). Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Ile.

- BenchChem. (2025). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH.

- BroadPharm. (n.d.). Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2.

- Gong, Y., et al. (2024). Robust Chemical Synthesis of "Difficult Peptides" via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. Journal of Organic Chemistry, 89(5), 3143-3149.

- BenchChem. (2025). A Comparative Guide to Alternative Serine Building Blocks in Peptide Synthesis.

- Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis.

- PubChem. (n.d.). Fmoc-Ser(tBu)-OH-15N.

- ChemPep. (n.d.). Fmoc-Ala-Ser[psi(Me,Me)pro]-OH.

- Nowick, J. S., et al. (2020).

- PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine.

- MedChemExpress. (n.d.). Fmoc-Ala-Ser(psi(Me,Me)pro)-OH.

- MedChemExpress. (n.d.). Fmoc-Ser(tBu)-OH.

- Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Bio-protocol. (2011). Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem 252554-78-2.

- Chem-Impex. (n.d.). Fmoc-Ala-Ser[Psi(Me,Me)Pro]-OH.

- TCI Deutschland GmbH. (n.d.). Fmoc-D-Ser(tBu)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8.

- ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.

- ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the....

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- White, P. D., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 333-349.

- ResearchGate. (n.d.). (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.

Sources

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2 | BroadPharm [broadpharm.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis of Fmoc-Gln-Ser Dipeptides: A Technical Guide to Mitigating Side-Chain Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Proximity in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the primary sequence of amino acids dictates not only the final structure and function of the peptide but also the potential pitfalls during its assembly. The dipeptide sequence Glutamine-Serine (Gln-Ser) presents a unique challenge due to the proximity of two reactive side chains: the amide of glutamine and the hydroxyl group of serine. Under certain conditions, these side chains can interact, leading to the formation of unwanted by-products that complicate purification and compromise yield.

This in-depth technical guide provides a comprehensive overview of the potential for oxazolidine ring formation in Fmoc-Gln-Ser dipeptides, a side reaction that, while not extensively documented, represents a plausible mechanistic pathway for by-product formation. We will delve into the underlying chemical principles, preventative strategies rooted in established Fmoc-SPPS best practices, and robust analytical methods for the detection and characterization of the desired product and potential impurities. This guide is intended to equip researchers with the knowledge to proactively manage the synthesis of Gln-Ser containing peptides, ensuring the integrity and purity of their final products.

The Mechanistic Underpinnings of a Potential Gln-Ser Side Reaction

While the direct intramolecular cyclization between the side chains of Gln and Ser to form a stable oxazolidine ring is not a commonly reported side reaction in standard Fmoc-SPPS, the chemical functionalities involved warrant a discussion of its theoretical possibility. Understanding this potential pathway is crucial for appreciating the importance of the preventative measures outlined later in this guide.

The proposed mechanism hinges on the activation of the glutamine side-chain amide, which can then be attacked by the nucleophilic hydroxyl group of the adjacent serine residue. This can be catalyzed by either acidic or basic conditions encountered during the SPPS workflow.

Proposed Acid-Catalyzed Mechanism:

Under acidic conditions, such as the final cleavage from the resin, protonation of the Gln side-chain amide carbonyl would render it more electrophilic. A subsequent intramolecular nucleophilic attack by the Ser hydroxyl group could lead to a cyclic intermediate, which upon dehydration, would form an oxazolidine-like structure.

Proposed Base-Catalyzed Mechanism:

During the basic conditions of Fmoc deprotection with piperidine, while less likely, it is conceivable that the glutamine side-chain amide could be involved in side reactions. However, a more common side reaction for N-terminal glutamine under basic conditions is the formation of pyroglutamate.[1]

Below is a diagram illustrating the hypothetical acid-catalyzed pathway to a Gln-Ser cyclized by-product.

Caption: Hypothetical acid-catalyzed cyclization of a Gln-Ser dipeptide.

It is important to reiterate that this is a theoretical side reaction. The more commonly observed side reactions involving these amino acids are pyroglutamate formation from an N-terminal Gln and aspartimide formation in sequences containing Asp-Ser.[1][2] Nevertheless, the strategies employed to prevent these well-documented side reactions are also effective at ensuring the synthesis of a high-purity Gln-Ser dipeptide.

A Proactive Strategy: Preventing Side Reactions in Fmoc-Gln-Ser Synthesis

The most effective approach to managing potential side reactions is a proactive one, centered on the use of appropriate protecting groups and optimized reaction conditions.

The Critical Role of Side-Chain Protection

The cornerstone of preventing unwanted side-chain chemistry is the use of robust and orthogonal protecting groups. For the Gln-Ser motif, the standard and highly recommended protecting groups are Trityl (Trt) for the glutamine side-chain amide and tert-Butyl (tBu) for the serine hydroxyl group.[3]

-

Fmoc-Gln(Trt)-OH: The bulky trityl group provides excellent steric hindrance, effectively preventing the participation of the side-chain amide in any undesired reactions, including potential cyclization and dehydration to a nitrile, which can occur with some carbodiimide reagents.[3][4][5] Furthermore, the Trt group significantly enhances the solubility of the Fmoc-amino acid in common SPPS solvents like DMF.[3][4]

-

Fmoc-Ser(tBu)-OH: The tert-butyl ether protecting the serine hydroxyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[3] This protection prevents the hydroxyl group from acting as a nucleophile during the coupling steps.

The use of these protecting groups is the single most important factor in ensuring a successful synthesis of Gln-Ser containing peptides.

Optimized Coupling and Deprotection Protocols

Beyond the choice of protecting groups, the conditions for peptide bond formation and Fmoc removal are critical.

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HBTU, HATU, or HCTU | These uronium/aminium-based reagents are highly efficient and generally lead to fewer side reactions compared to carbodiimides like DCC/DIC, especially concerning the dehydration of the Gln side chain.[6][7] |

| Coupling Additive | HOBt or OxymaPure® | The use of additives is crucial for minimizing racemization and suppressing side reactions.[6] |

| Base | N,N-Diisopropylethylamine (DIPEA) | Use the recommended stoichiometry to ensure efficient coupling without excessive basicity that could promote side reactions. |

| Fmoc Deprotection | 20% Piperidine in DMF | This is the standard reagent for Fmoc removal. For sequences prone to base-catalyzed side reactions, the addition of 0.1 M HOBt to the deprotection solution can be beneficial.[1][8] |

Final Cleavage and Deprotection

The final step of releasing the peptide from the resin and removing the side-chain protecting groups must be performed with a carefully chosen cleavage cocktail to avoid the generation of reactive carbocations that could modify the peptide.

For a peptide containing Gln(Trt) and Ser(tBu), a standard and effective cleavage cocktail is Reagent K or a similar mixture.[9][10]

-

Reagent K Composition: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)

-

Rationale:

-

TFA: The strong acid that cleaves the peptide from the resin and removes the tBu and Trt protecting groups.

-

Water and Triisopropylsilane (TIS) (if used instead of EDT): Act as scavengers for the liberated tBu and Trt cations, preventing re-attachment to sensitive residues.[11][12]

-

Phenol and Thioanisole: Protect residues like Tryptophan from alkylation, although not present in the dipeptide, this is good practice for larger peptides.[10]

-

1,2-Ethanedithiol (EDT): A scavenger that is particularly important for peptides containing Cysteine, but also effective at trapping carbocations.[10]

-

Experimental Workflow and Analytical Characterization

The following section outlines a detailed, step-by-step methodology for the synthesis and analysis of an Fmoc-Gln(Trt)-Ser(tBu) dipeptide on a solid support, designed to maximize purity and yield.

Caption: Recommended workflow for the solid-phase synthesis of a Gln-Ser dipeptide.

Detailed Protocol for Dipeptide Synthesis

-

Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Serine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Glutamine):

-

Deprotect the Fmoc group from the Ser-resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

Pre-activate Fmoc-Gln(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF (2 x 10 min).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin and react for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Analytical Characterization

The crude peptide should be analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to assess its purity and confirm its identity.

-

RP-HPLC: A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The desired H-Gln-Ser-NH₂ peptide will elute as a major peak. Any by-products, including a potential cyclized species, would likely appear as separate, often earlier eluting, peaks.

-

Mass Spectrometry: The collected fractions should be analyzed by ESI-MS to confirm the molecular weight of the product.

-

Expected Mass (H-Gln-Ser-NH₂): [M+H]⁺ = 262.13 Da

-

Theoretical Mass of Cyclized By-product (dehydrated): [M+H]⁺ = 244.12 Da

-

The absence of a peak corresponding to the dehydrated mass provides strong evidence that the unwanted side reaction has been successfully avoided.

Conclusion

The synthesis of peptides containing the Gln-Ser motif requires a proactive and informed approach to mitigate potential side reactions. While the direct formation of an oxazolidine ring between the side chains is a theoretical concern, the principles for its prevention are rooted in the well-established best practices of Fmoc-SPPS. By employing robust side-chain protection with Fmoc-Gln(Trt)-OH and Fmoc-Ser(tBu)-OH, utilizing optimized coupling and deprotection conditions, and performing a carefully planned final cleavage, researchers can confidently synthesize high-purity Gln-Ser containing peptides. The analytical methods outlined provide a clear pathway for verifying the success of the synthesis and ensuring the integrity of the final product for downstream applications in research and drug development.

References

- Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Source, though no direct URL is provided in the search results, this is a general knowledge topic in peptide chemistry].

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a general peptide chemistry resource.[3]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.[1]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.[11]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols (pp. 63-72). Humana Press.[9]

-

Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.[13]

-

Cleavage Cocktail Selection. (n.d.). CDN.[12]

-

Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.[14]

-

Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.[15]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.[2]

-

A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. (2025). Benchchem.[10]

-

Sheppard, R. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 4(5), 334-341.[8]

-

Coupling Reagents. (n.d.). ResearchGate.[16]

-

Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.[17]

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.[6]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.).[7]

-

Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735.[18]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.[19]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.[20]

-

Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of biological chemistry, 276(40), 37199–37205.[21]

-

Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. (n.d.). Merck Millipore.[22]

-

Subirós-Funosas, R., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Polymers, 14(15), 3043.[23]

-

Mariya, M. D., & Shravan, J. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.[24]

-

Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 747-756.

-

The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides. (2025). Benchchem.[4]

-

Lam, K. S., et al. (2001). Global Analysis of Peptide Cyclization Efficiency. Journal of combinatorial chemistry, 3(1), 30–38.[25]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435–1448.[26]

-

Ziegler, L. M., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 14(7), 1437.[27]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio.[28]

-

Guryanov, I., et al. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Journal of Peptide Science, 29(12), e3489.[29]

-

Side reactions associated with piperidine treatment of PEG-containing molecules. (n.d.). Benchchem.[30]

-

An In-depth Technical Guide to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis. (2025). Benchchem.[31]

-

Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.[32]

-

Szaniszló, S., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1053–1060.[33]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.[34]

-

Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205.[35]

-

Danger, G. (n.d.). Results.[36]

-

Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents. (n.d.). Advanced ChemTech.[5]

-

Side Reactions in Peptide Synthesis. (n.d.).[37]

-

Keeley, D. P., & Pallas, D. C. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical chemistry, 86(15), 7490–7495.[38]

-

Sbeih, S., et al. (2023). A short oxazolidine-2-one containing peptide forms supramolecular hydrogels under controlled conditions. Journal of Peptide Science, 29(4), e3457.[39]

Sources

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. bachem.com [bachem.com]

- 7. jpt.com [jpt.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. renyi.hu [renyi.hu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chempep.com [chempep.com]

- 14. drivehq.com [drivehq.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. peptide.com [peptide.com]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]

- 28. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 29. tandfonline.com [tandfonline.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Grégoire Danger - Results [sites.google.com]

- 37. toc.library.ethz.ch [toc.library.ethz.ch]

- 38. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 39. site.unibo.it [site.unibo.it]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

Authored by: Your Senior Application Scientist

Introduction: Navigating Challenging Peptide Sequences with Pseudoproline Dipeptides

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult" sequences—those prone to aggregation and incomplete reactions—presents a significant hurdle for researchers.[1] Aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to poor solvation of the growing peptide chain, hindering both deprotection and coupling steps, which ultimately results in lower yields and purity.[1] To circumvent these challenges, specialized building blocks have been developed, among which pseudoproline dipeptides stand out as a powerful tool.[2][3]

This document provides a detailed guide to the theory and practical application of coupling Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH , a specialized dipeptide designed to mitigate common issues in SPPS. We will delve into the rationale behind its structure, provide step-by-step protocols for its efficient incorporation, and offer insights into the selection of optimal coupling reagents.

The Anatomy of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

The efficacy of this dipeptide lies in the strategic combination of its constituent parts:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the N-terminus is a cornerstone of modern SPPS, allowing for controlled, stepwise elongation of the peptide chain.[4]

-

Gln(Trt): The glutamine residue's side-chain amide is protected by a trityl (Trt) group. This is crucial for preventing dehydration and other side reactions that can occur during the activation of the carboxylic acid, especially when using carbodiimide reagents.[5] The bulky Trt group also enhances the solubility of the amino acid derivative in common SPPS solvents like DMF.[5][6]

-

Ser(psiMe,Mepro): This is the core of the pseudoproline system. The serine residue is reversibly modified to form a dimethyl-oxazolidine ring, which mimics the structure of proline.[1][2] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][7] The pseudoproline moiety is introduced as a pre-formed dipeptide because direct acylation of the sterically hindered oxazolidine nitrogen is inefficient.[3] This structure-breaking element is temporary and is completely reversed under standard trifluoroacetic acid (TFA) cleavage conditions, yielding the native serine residue in the final peptide.[3]

Mechanism of Action: How Pseudoproline Dipeptides Combat Aggregation

The primary function of the Ser(psiMe,Mepro) moiety is to act as a temporary, structure-disrupting element.[8] The five-membered oxazolidine ring imposes a conformational restraint on the peptide backbone, favoring a cis-amide bond with the preceding residue (in this case, Glutamine).[8] This is in contrast to the more common trans-amide bond found in linear peptides. This enforced kink disrupts the planarity required for the extensive hydrogen bonding that leads to the formation of β-sheets, thereby improving the solvation of the peptide-resin complex and enhancing the efficiency of subsequent coupling and deprotection steps.[1][8]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Recommended Coupling Protocols

The successful incorporation of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH relies on the selection of appropriate coupling reagents and conditions. While this dipeptide is designed to overcome difficult couplings, its own incorporation requires robust activation. Aminium/uronium and phosphonium salt-based reagents are generally recommended over carbodiimides for this purpose due to their higher reactivity and lower risk of side reactions.[9][10]

Protocol 1: Coupling with Aminium/Uronium Reagents (HATU, HCTU)

HATU and HCTU are highly efficient coupling reagents that have demonstrated excellent performance in SPPS.[10] HATU is often considered one of the most powerful activators, while HCTU offers a cost-effective alternative with comparable efficacy.[10]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

-

HATU or HCTU

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Quantitative Data for Coupling:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH | 1.5 - 3.0 |

| HATU / HCTU | 1.45 - 2.9 |

| DIPEA | 3.0 - 6.0 |

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the solvent.

-

Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH and HATU/HCTU in a minimal volume of DMF.

-

Add DIPEA to the activation mixture and agitate for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. A minimum coupling time of 1 hour is recommended for pseudoproline dipeptides.[2]

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. For secondary amines like pseudoproline, the TNBS (2,4,6-Trinitrobenzenesulfonic Acid) test is more reliable.[3] If the test is positive, indicating incomplete coupling, a recoupling step may be necessary.

Caption: General workflow for pseudoproline dipeptide coupling in SPPS.

Protocol 2: Coupling with DIC/Oxyma

The combination of Diisopropylcarbodiimide (DIC) and OxymaPure® is a highly efficient and safer alternative to traditional carbodiimide/benzotriazole mixtures, minimizing racemization.[11][12]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

N,N-Dimethylformamide (DMF)

Quantitative Data for Coupling:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH | 1.5 - 3.0 |

| DIC | 1.5 - 3.0 |

| OxymaPure® | 1.5 - 3.0 |

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the solvent.

-

Pre-activation:

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH and OxymaPure® in DMF.

-

Add DIC to the mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling: Add the pre-activated solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring: Perform a TNBS test to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection

Following the completion of the peptide sequence, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Trt group from Glutamine and the oxazolidine ring of the pseudoproline, which regenerates the native serine residue.[13]

Standard Cleavage Cocktail:

A common and effective cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS).[13]

| Component | Percentage | Role |

| TFA | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, Boc, tBu).[13] |

| Water | 2.5% | Acts as a scavenger. |

| TIS | 2.5% | An effective scavenger for the highly reactive trityl cations generated during cleavage.[13][14] |

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under a stream of nitrogen.[13]

-

Cleavage: In a fume hood, add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours.[13]

-

Peptide Precipitation and Isolation:

-

Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Best Practices

-

Incomplete Coupling: If the TNBS test indicates incomplete coupling, a second coupling with fresh reagents is recommended. For particularly stubborn sequences, increasing the equivalents of the dipeptide and coupling reagents may be beneficial.

-

Racemization: While the use of pseudoproline dipeptides and modern coupling reagents significantly reduces the risk of racemization, it can still be a concern. Using a hindered base like 2,4,6-collidine instead of DIPEA can sometimes mitigate this issue.[9]

-

Aspartimide Formation: This side reaction can be problematic at Asp-Gly or Asp-Ser sequences. While pseudoprolines can help reduce aggregation-related side reactions, they may catalyze aspartimide formation under certain conditions, especially at elevated temperatures.[3]

Conclusion

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH is a highly effective tool for overcoming the challenges of peptide aggregation in SPPS. By introducing a temporary, structure-disrupting kink in the peptide backbone, it facilitates more efficient coupling and deprotection reactions, leading to higher yields and purities of the final product. The selection of a robust coupling reagent, such as HATU, HCTU, or a DIC/Oxyma system, is critical for the successful incorporation of this dipeptide. Adherence to the detailed protocols and best practices outlined in this guide will enable researchers to confidently synthesize complex and aggregation-prone peptides.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]

-

Pires, D. A. T., & Bemquerer, M. P. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-Gln(Trt)-Ser(ψ Me,Me pro)-OH. [Link]

-

AAPPTec. (2019, November 15). Pseudoproline Dipeptides. [Link]

-

Collins, J. M., Albericio, F., & de la Torre, B. G. (2019). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 21(15), 4058-4065. [Link]

-

ResearchGate. (2022, December). Incorporation of Pseudoproline Monomer (Fmoc-Thr[ψMe,Mepro]-OH) Facilitates Efficient Solid-Phase Synthesis of Difficult Peptides. [Link]

-

ChemRxiv. Amino Acid Composition drives Peptide Aggregation. [Link]

-

Aapptec Peptides. Fmoc-Gly-Ser(ψ Me, Me pro)-OH. [Link]

-

ResearchGate. HCTU and TCTU. New coupling reagents: Development and industrial aspects. [Link]

-

eqipped. Fmoc-Gln(Trt)-Ser(Psime,Mepro)-Oh | 8.52190.0025 | Merck. [Link]

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

-

CEM Corporation. CEM SPPS Reagents Brochure. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

-

National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

National Institutes of Health. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. [Link]

-

ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

-

Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

-

RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptidechemistry.org [peptidechemistry.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Notes and Protocols for the Automated Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the realm of therapeutic peptide development, the synthesis of long and complex sequences is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation can lead to incomplete reactions, resulting in truncated or deleted sequences and significantly reduced yields of the desired product. To address this challenge, the use of pseudoproline dipeptides has emerged as a powerful strategy.[1][2][3] Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH is a key example of such a building block, specifically designed to disrupt the formation of secondary structures, like β-sheets, in peptide sequences containing the Gln-Ser motif.[4]

This sophisticated dipeptide incorporates a serine residue that has been reversibly protected as a TFA-labile oxazolidine, creating a "kink" in the peptide backbone that discourages inter-chain hydrogen bonding.[1][2] It is introduced as a dipeptide to circumvent the steric hindrance that would otherwise make the acylation of the oxazolidine nitrogen extremely difficult.[2][4] The N-terminus is protected by the base-labile Fmoc group, while the glutamine side chain is protected by the acid-labile trityl (Trt) group.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH in automated solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to ensure high-yield and high-purity synthesis of challenging peptides.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH | [6] |

| Synonyms | Fmoc-Gln(Trt)-Ser(Ψ(Me,Me)pro)-OH | [5] |

| Molecular Formula | C45H43N3O7 | [5] |

| Molecular Weight | 737.84 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥95% (TLC), ≥97.0% (HPLC) | [4] |

| Storage | 2-8°C | [4][6] |

Mechanism of Action: Disrupting Peptide Aggregation

The core utility of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH lies in its ability to act as a temporary "proline mimic." The oxazolidine ring structure introduces a bend in the peptide backbone, which disrupts the formation of regular secondary structures that are the primary cause of on-resin aggregation.[1][2][3] This disruption enhances the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1]

Caption: Disruption of peptide aggregation by pseudoproline dipeptide.

Recommended Protocol for Automated SPPS

This protocol is designed for standard automated peptide synthesizers. Modifications may be necessary depending on the specific instrument and the peptide sequence.

Materials and Reagents

-

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH

-

High-quality, peptide synthesis-grade solvents (DMF, DCM)

-

Fmoc-protected amino acids

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

Coupling reagent: HATU () is highly recommended for this sterically hindered dipeptide due to its high reactivity and ability to minimize racemization.[7][8][9] Alternatives include HCTU, PyBOP, or COMU.[5][7][10]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is preferred to minimize racemization.[11]

-

Fmoc deprotection solution: 20% piperidine in DMF.

-

Washing solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage cocktail (see section below).

-

Cold diethyl ether for precipitation.

Pre-Synthesis Preparation

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes before the first coupling step.[8]

-

Stock Solutions: Prepare stock solutions of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH, other amino acids, coupling reagent, and base in DMF. A concentration of 0.2 M to 0.5 M is generally recommended for amino acid solutions.[12]

Automated SPPS Cycle for Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH Incorporation

The following cycle should be programmed into the automated synthesizer for the coupling of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH.

Caption: Automated SPPS cycle for pseudoproline dipeptide incorporation.

Step-by-Step Protocol:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH:

-

Activation: In a separate vial, pre-activate the Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH.

-

Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH: 3-5 equivalents

-

HATU: 2.9-4.8 equivalents

-

DIPEA: 6-10 equivalents

-

Dissolve in DMF and allow to react for 1-2 minutes.

-

-

Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling to proceed for a minimum of 60 minutes at room temperature.[3] For difficult sequences, a double coupling (repeating the coupling step with fresh reagents) or an extended coupling time of up to 2 hours is recommended.[10][13]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).

-

-

Monitoring the Coupling Reaction (Highly Recommended):

-

After the coupling step and washing, take a small sample of the resin beads for a Kaiser test.[14]

-

Procedure:

-

Place a few resin beads in a small glass test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Heat the tube at 100°C for 5 minutes.

-

-

Interpretation:

-

Blue beads: Incomplete coupling. A second coupling is necessary.

-

Yellow/Colorless beads: Complete coupling. Proceed to the next cycle.

-

-

-

Capping (if necessary):

-

If the Kaiser test remains positive after a second coupling, it indicates a persistent incomplete reaction. To prevent the formation of deletion peptides, the unreacted amines should be capped.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.

-

Post-Synthesis: Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from glutamine and the pseudoproline moiety.

Recommended Cleavage Cocktail

A standard TFA-based cleavage cocktail with appropriate scavengers is required. The choice of scavengers is crucial to prevent the re-attachment of the highly reactive trityl cation to sensitive residues like tryptophan or methionine.[15]

Reagent K is a robust and widely used cocktail for peptides containing multiple sensitive residues. [16][17]

| Reagent | Composition |

| Trifluoroacetic acid (TFA) | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

For peptides without sulfur-containing amino acids, an "odorless" cocktail like Reagent B can be used. [16]

| Reagent | Composition |

| Trifluoroacetic acid (TFA) | 88% |

| Phenol | 5% |

| Water | 5% |

| Triisopropylsilane (TIS) | 2% |

Cleavage Protocol

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed before cleavage.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[18]

-

Gently agitate the mixture at room temperature for 2-4 hours. The pseudoproline oxazolidine ring and the Trt group will be cleaved during this step.[1][19] A yellow to orange color may develop due to the formation of the trityl cation.[18]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Isolation and Drying:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete coupling of Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH (Positive Kaiser test) | 1. Insufficient coupling time. 2. Steric hindrance. 3. Peptide aggregation despite the pseudoproline. | 1. Increase coupling time to 2 hours. 2. Perform a double coupling with fresh reagents. 3. Ensure a potent coupling reagent like HATU is used. 4. Consider using a more polar solvent mixture (e.g., DMF/NMP). |

| Low final peptide yield | 1. Incomplete couplings throughout the synthesis. 2. Peptide aggregation. 3. Premature chain termination. | 1. Monitor each coupling step, especially after bulky residues. 2. Incorporate additional pseudoproline dipeptides or other aggregation-disrupting elements if the sequence is very long and hydrophobic.[10] 3. Ensure efficient capping of unreacted amines after failed couplings. |

| Presence of deletion peptides in the final product | Failure to cap unreacted amines after incomplete coupling. | Implement a capping step with acetic anhydride after any incomplete coupling reaction as confirmed by a positive Kaiser test. |

| Incomplete removal of the Trt group | 1. Insufficient cleavage time. 2. Inadequate scavengers. | 1. Extend the cleavage time to 4 hours. 2. Ensure the use of an effective scavenger for the trityl cation, such as TIS.[15] |